molecular formula C7H6N2 B1197152 5-Azaindole CAS No. 271-34-1

5-Azaindole

Cat. No.: B1197152
CAS No.: 271-34-1
M. Wt: 118.14 g/mol
InChI Key: SRSKXJVMVSSSHB-UHFFFAOYSA-N
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Description

5-Azaindole, also known as pyrrolo[3,2-b]pyridine, is a heterocyclic compound that consists of a pyridine ring fused to a pyrrole ring. This compound is a positional isomer of indole, where the nitrogen atom is located at the 5-position of the pyridine ring. This compound and its derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-Azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-Azaindole and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaindole involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins . This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azaindole
  • 6-Azaindole
  • 7-Azaindole

Comparison

5-Azaindole is unique due to the position of the nitrogen atom at the 5-position of the pyridine ring. This positional isomerism can influence its chemical reactivity and biological activity. Compared to other azaindoles, this compound exhibits distinct binding affinities and selectivities towards specific molecular targets, making it a valuable scaffold in drug discovery .

Biological Activity

5-Azaindole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound is a nitrogen-containing heterocyclic compound, structurally related to indole. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of the nitrogen atom in the ring alters its electronic properties and enhances its biological activity compared to its indole counterparts.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Azaindoles, including this compound, have been studied for their ability to inhibit various kinases, which are crucial for cell signaling and proliferation. For instance, derivatives of this compound have shown inhibitory effects on Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells .
  • Microtubule Dynamics : Research has demonstrated that certain azaindole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to G2/M cell cycle arrest in cancer cells, making these compounds potential anti-cancer agents .
  • Inflammatory Response Modulation : this compound has exhibited anti-inflammatory properties by modulating pathways involved in inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) that are involved in inflammatory responses .

Therapeutic Applications

The therapeutic applications of this compound and its derivatives span several areas:

  • Cancer Treatment : Numerous studies have highlighted the anti-cancer potential of this compound derivatives. For instance, compounds such as CM01 and CM02 have been shown to exert potent cytostatic effects on various cancer cell lines, including multidrug-resistant strains . Table 1 summarizes key findings on the anti-cancer activities of different azaindole derivatives.
CompoundTargetActivityReference
CM01TubulinMicrotubule depolymerization
JNJ-63623872Influenza PolymeraseInhibitor against multiple strains
ST7710AA1PARP-1Anti-proliferative in breast cancer
GNF2133DYRK1APromotes β-cell proliferation
  • Diabetes Management : The derivative GNF2133 has shown promise in promoting β-cell proliferation and enhancing insulin secretion, suggesting potential applications in type 1 diabetes treatment .
  • Neuroprotection : Some azaindole derivatives have demonstrated neuroprotective effects in models of HIV-associated neurocognitive disorders by inhibiting pathways involved in neuroinflammation .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives in preclinical models:

  • Cancer Xenograft Models : In studies using chicken chorioallantoic membrane (CAM) assays, azaindole derivatives exhibited significant anti-tumor effects, showcasing their potential as novel anti-cancer agents .
  • Inflammation Models : In vivo studies demonstrated that certain azaindoles reduced airway inflammation in animal models of asthma by inhibiting calcium channels involved in inflammatory processes .
  • Diabetes Models : GNF2133 was tested in diabetic rat models where it improved glucose disposal and insulin secretion, indicating its role as a therapeutic agent for diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Azaindole, and how can purity be validated?

  • Methodology:

  • Synthesis: Compare classic methods (e.g., Fisher indole synthesis, Buchwald–Hartwig amination) with modern catalytic approaches (e.g., transition-metal-catalyzed cyclization). Prioritize routes with high atom economy and scalability .
  • Characterization: Use 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structure. Quantify purity via HPLC (≥95% purity threshold recommended for biological assays) .
  • Troubleshooting: Address common byproducts (e.g., regioisomers) by adjusting reaction temperature or catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodology:

  • Structural Analysis: X-ray crystallography for unambiguous confirmation of regiochemistry. Pair with DFT calculations to validate electronic properties .
  • Stability Testing: Conduct accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via UV-Vis spectroscopy .

Q. How to design a robust structure-activity relationship (SAR) study for this compound-based compounds?

  • Methodology:

  • Scaffold Modification: Systematically vary substituents at positions 1, 3, and 6. Use combinatorial libraries to screen for bioactivity .
  • Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate electronic/hydrophobic parameters with activity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology:

  • Meta-Analysis: Use tools like I2I^2-statistics to quantify heterogeneity across studies. Stratify data by assay type (e.g., enzymatic vs. cell-based) to identify confounding variables .
  • Experimental Replication: Reproduce key studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent discrepancies .

Q. What computational strategies improve the prediction of this compound’s binding modes?

  • Methodology:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over ≥100 ns trajectories. Validate with mutagenesis data (e.g., key residue knockouts) .
  • Docking Pitfalls: Address false positives by incorporating solvation effects and entropy calculations in scoring functions .

Q. How to address stability challenges in this compound formulations for in vivo studies?

  • Methodology:

  • Excipient Screening: Test co-solvents (e.g., PEG 400) and cyclodextrins to enhance solubility. Monitor plasma stability via LC-MS/MS pharmacokinetic profiling .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to track oxidative metabolites in liver microsomes .

Q. Data Management & Reproducibility

Q. What frameworks ensure reproducibility in this compound research?

  • Methodology:

  • FAIR Principles: Share raw spectral data (NMR, HRMS) in repositories like Zenodo. Annotate synthetic protocols with detailed reaction parameters (e.g., stirring speed, inert gas flow) .
  • Negative Results Reporting: Publish unsuccessful synthetic routes or inactive analogs to reduce redundant efforts .

Q. How to design a systematic review of this compound’s pharmacological applications?

  • Methodology:

  • Search Strategy: Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR anticancer)") across PubMed, Web of Science, and Embase. Document exclusion criteria (e.g., non-peer-reviewed patents) .
  • Bias Assessment: Apply Cochrane Risk of Bias Tool to evaluate in vivo studies for blinding and randomization .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology:

  • Toxicity Profiling: Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before scaling synthesis .
  • Waste Management: Neutralize reaction residues with activated charcoal before disposal to minimize environmental impact .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKXJVMVSSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181563
Record name 1H-Pyrrolo(3,2-c)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-34-1
Record name 1H-Pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-c)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-c)pyridine
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Record name 1H-Pyrrolo[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

This compound is prepared in a procedure similar to that described by J. R. Dormoy and A. Heymes in Tetrahedron, 1993, 49(14), 2885-2914. A stirred solution of 3-methyl-4-nitropyridine N-oxide (10.0 g, 65.0 mmol) and N,N-dimethylformamide diethyl acetal (14.5 g, 99 mmol) in DMF is placed in a preheated bath (90° C.) for 1.25 h, cooled and filtered. The filtercake is rinsed with a small amount of methanol and air-dried to give a purple-brown solid, 12.1 g. A portion of this solid (2.09 g, 10.0 mmol) is dissolved in ethanol (50 mL) and acetic acid (2 mL), treated with 10% palladium on carbon placed under 54 psi of hydrogen on a Parr shaker for 16 h and filtered through Celite. The filtrate is concentrated in vacuo and the concentrate is chromatographed (silica gel, 20:80 ethanol:EtOAc), followed by 50:50 ethanol:EtOAc as eluent) to afford the title 5-azaindole compound as a pink solid, 0.601 g (51% yield), identified by comparison of the NMR to literature (Can. J. Chem., 1969, 47, 3257).
Quantity
10 g
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14.5 g
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51%

Synthesis routes and methods II

Procedure details

To a suspension of (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethenamine (400 mg, Step c) in methanol was added palladium on carbon (50 mg, 10% wet) and the reaction mixture was stirred under hydrogen atmosphere for 2 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to get 1H-pyrrolo[3,2-c]pyridine (98 mg, 44%) as off-white solid.
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Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine A solution of 4-tert-butoxycarbonylaminopyridine (10.0 g, 51.5 mmol) in tetrahydrofuran (150 ml) was cooled to -30° C. and n-butyllithium (45.3 ml, 2.5M in hexane, 113.3 mmol) was added at such a rate as to keep the temperature below -20° C. The mixture was stirred at 0° C. for 3 hours, the slurry cooled to -70° C. and a solution of methyl iodide (8.77 g, 61.8 mmol) in tetrahydrofuran (25 ml) added. The mixture was warmed to 20° C. and stirred for 1 hour. The mixture was quenched with water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate fractions were washed with saturated brine (100 ml), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol) and then swished in hot hexane to afford the title compound as a pale yellow solid; yield: 5.75 g (54%). mp 124°-126° C.; Analysis Found: C, 63.35; H, 7.72; N, 13.44. C11H16N2O2 : requires C, 63.44; H, 7.74; N, 13.45%; 1H NMR (CD2Cl1 /TMS) δ1.52 (9H, s), 2.22 (3H, s), 6.92 (1H, br.s), 7.97 (1H, d, J=5.6 Hz), 8.28 (1H, s), 8.33 (1H, d, J=5.6 Hz).
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Synthesis routes and methods IV

Procedure details

A solution of 4-tert-butoxycarbonylamino-3-methylpyridine (step (a), 1.0 g, 4.8 mmol) in tetrahydrofuran (40 ml) was cooled to -40° C. and tert-butyllithium (8.0 ml 1.7M in pentane, 13.6 mmol) added at such a rate as to keep the temperature below -30° C. The dark orange mixture was stirred at -40° C. for 1 hour and then treated with dimethylformamide (0.56 ml, 7.2 mmol). The mixture was warmed to 20° C. and stirred for 1 hour. 5.5M hydrochloric acid (15 ml) was added and the mixture heated at 45°-50° C. for 1 hour. The mixture was cooled to 0° C., isopropyl acetate (25 ml) added and the whole neutralised with 5M sodium hydroxide (15 ml). The phases were separated and the aqueous layer was extracted with isopropyl acetate (25 ml). The combined organic fractions were washed with saturated brine (25 ml), dried (Na2SO4), filtered and concentrated, in vacuo, to residue. The crude product was purified by chromatography on silica gel (95% methylene chloride/5% methanol) to afford the title compound as an off-white solid; yield: 0.45 g (79%). mp. 108°-110° C. [Lit. mp 109°-110° C.].
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15 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Azaindole
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5-Azaindole

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